Cyanomethyl 1-benzofuran-2-carboxylate
Description
Cyanomethyl 1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a cyanomethyl ester group at the 2-position of the benzofuran core.
Properties
Molecular Formula |
C11H7NO3 |
|---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
cyanomethyl 1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H7NO3/c12-5-6-14-11(13)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,6H2 |
InChI Key |
GUJILARBVDBMJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Crystallographic Features
Ethyl 5-Bromo-1-Benzofuran-2-Carboxylate
- Substituents : 5-bromo and ethyl ester groups.
- Planarity : The carboxyl (–CO₂) fragment is aligned at 4.8° with respect to the benzofuran fused-ring system, indicating near-planarity .
- Bond Dimensions : Comparable to methyl 7-methoxybenzofuran-2-carboxylate, suggesting consistent bond lengths in the benzofuran core across ester-substituted derivatives .
2-(5-Fluoro-3-Methylsulfanyl-1-Benzofuran-2-yl)acetic Acid
- Substituents : 5-fluoro and 3-methylsulfanyl groups.
- Intermolecular Interactions : Carboxyl groups form centrosymmetric dimers via O–H⋯O hydrogen bonds, with additional C–H⋯O and C–H⋯F interactions stabilizing crystal packing along the b-axis .
Cyanomethyl 1-Benzofuran-2-Carboxylate (Inferred Properties)
- Substituents: Cyanomethyl ester (–O₂CCH₂CN).
- Planarity may differ due to steric or electronic effects of the –CH₂CN group.
Pharmacological and Reactivity Profiles
- Methylsulfanyl-Fluoro Derivatives : Benzofuran compounds with sulfur or halogen substituents are often associated with antimicrobial or enzyme-inhibiting activities .
Data Table: Key Structural and Functional Comparisons
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